3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one
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Overview
Description
3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloro-2-methyl-4H-chromen-4-one, which is then subjected to bromomethylation. The bromomethylation step involves the reaction of the chromenone with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of chromenone carboxylic acids or ketones.
Reduction: Formation of dihydrochromenones.
Scientific Research Applications
3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The chromenone core can interact with cellular receptors and enzymes, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
- 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one
- 3-(chloromethyl)-6-chloro-2-methyl-4H-chromen-4-one
- 3-(bromomethyl)-6-methoxy-2-methyl-4H-chromen-4-one
- 3-(bromomethyl)-6-chloro-4H-chromen-4-one
Comparison:
- Uniqueness: The presence of both bromomethyl and chloro substituents in this compound provides unique reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its ability to interact with biological targets and undergo specific chemical transformations .
Properties
CAS No. |
2416228-92-5 |
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Molecular Formula |
C11H8BrClO2 |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
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